molecular formula C16H17N3O2S B2700477 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034586-12-2

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2700477
CAS RN: 2034586-12-2
M. Wt: 315.39
InChI Key: TZJCIHCTLIGCQF-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential therapeutic applications in various B-cell malignancies.

Mechanism of Action

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide works by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit B-cell proliferation and survival, induce apoptosis, and inhibit the production of cytokines and chemokines. This compound has also been shown to modulate the immune response, leading to enhanced anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide in lab experiments is its selectivity for BTK. This allows for more specific targeting of B-cell malignancies, potentially reducing off-target effects. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.

Future Directions

There are a number of potential future directions for research on N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide. One area of interest is the development of combination therapies that include this compound. This could include combination with other targeted therapies, chemotherapy, or immunotherapy. Another area of interest is the development of this compound analogs with improved selectivity and potency. Finally, there is interest in studying the potential use of this compound in other B-cell malignancies, such as multiple myeloma.

Synthesis Methods

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(thiophen-3-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(pyridin-4-yl)acetonitrile in the presence of a base to form the intermediate 2-(pyridin-4-yl)acetyl chloride. The final step involves the reaction of the intermediate with 2-(2-oxopyrrolidin-1-yl)methylamine to form this compound.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies. It has been shown to be effective in inhibiting the growth and proliferation of B-cell lymphomas and leukemias. This compound has also been studied for its potential use in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy.

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(9-13-4-7-22-11-13)18-10-12-3-5-17-14(8-12)19-6-1-2-16(19)21/h3-5,7-8,11H,1-2,6,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJCIHCTLIGCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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